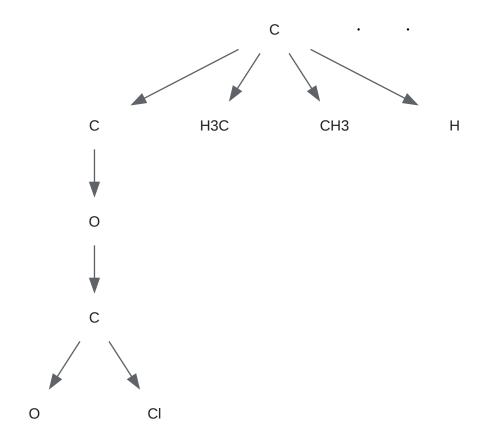


Chemical Structure and Identification

Author: BenchChem Technical Support Team. Date: December 2025



Isobutyl chloroformate, with the IUPAC name 2-methylpropyl carbonochloridate, is a chloroformate ester of isobutanol.[1][2] Its structure is characterized by an isobutyl group attached to a chloroformate functional group.



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Figure 1: Chemical Structure of Isobutyl Chloroformate



Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-methylpropyl carbonochloridate[1][2]
Synonyms	Chloroformic acid isobutyl ester, IBCF, Isobutyl chlorocarbonate[3][4]
CAS Number	543-27-1[3]
Molecular Formula	C ₅ H ₉ ClO ₂ [4]
Molecular Weight	136.58 g/mol
SMILES	CC(C)COC(=O)CI[1]

| InChl Key | YOETUEMZNOLGDB-UHFFFAOYSA-N[1][4] |

Physicochemical and Spectroscopic Data

Isobutyl chloroformate is a colorless to light-colored liquid with a pungent odor.[1] It is flammable, corrosive, and reacts with water.[1][5]

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless to light-colored liquid[1][5]
Boiling Point	128.8 °C (lit.)
Density	1.053 g/mL at 25 °C (lit.)
Refractive Index (n20/D)	1.407 (lit.)
Vapor Pressure	22.8 hPa (2.2 kPa) at 20 °C
Flash Point	36 °C (96.8 °F) - closed cup

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and benzene. [1] |



Table 3: Spectroscopic Data Summary

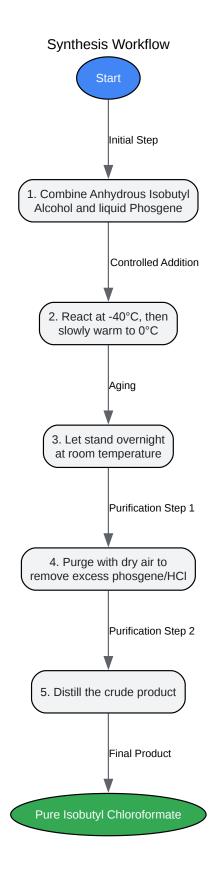
Technique	Key Features and Interpretation
¹ H NMR	- CH ₃ : Doublet, ~0.9-1.0 ppm (6H)- CH: Multiplet, ~1.9-2.1 ppm (1H)- CH ₂ : Doublet, ~4.0-4.2 ppm (2H)(Predicted chemical shifts based on structure)
¹³ C NMR	Four distinct signals are expected for the isobutyl group carbons and the carbonyl carbon. [1]
Infrared (IR)	~1780 cm ⁻¹ : Strong C=O stretching (characteristic of acid chlorides)~1160 cm ⁻¹ : C-O stretching~780 cm ⁻¹ : C-Cl stretching(Data from NIST IR Spectrum)[4]

| Mass Spec (EI) | m/z 43: $[C_3H_7]^+$, Isopropyl cation (Top Peak)[1]m/z 56: $[C_4H_8]^+$, Isobutene via McLafferty rearrangement (2nd Highest)[1]m/z 41: $[C_3H_5]^+$, Allyl cation (3rd Highest)[1] |

Synthesis of Isobutyl Chloroformate

Isobutyl chloroformate is typically synthesized by the reaction of anhydrous isobutyl alcohol with an excess of liquid phosgene at low temperatures.[6][7]





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Figure 2: General workflow for the synthesis of **isobutyl chloroformate**.



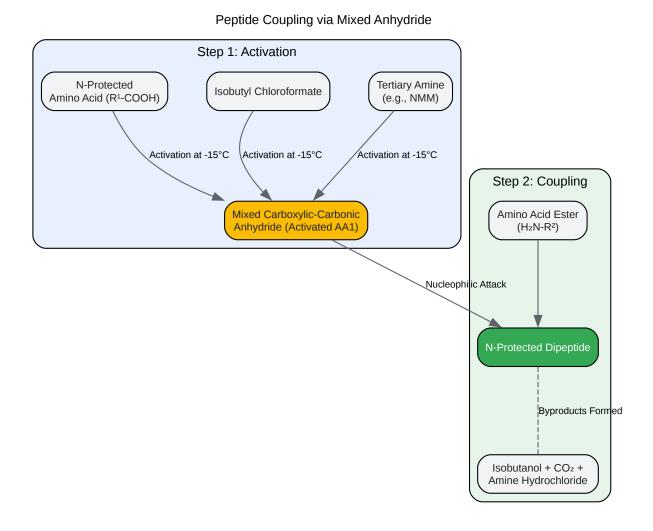
Experimental Protocol: Synthesis

- Preparation: Cool 148.4 g (0.15 mole) of liquid phosgene in a suitable reactor to -40 °C.
- Reaction: While stirring, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to the cooled phosgene.
- Warming: After the addition is complete, allow the reaction temperature to slowly rise to 0 °C
 and continue stirring for an additional 20 minutes.
- Aging: Let the reaction mixture stand overnight at room temperature.
- Purging: Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride gas.
- Distillation: Distill the resulting liquid to obtain pure **isobutyl chloroformate**. The expected boiling point is 123-126 °C, with a typical yield of around 70%.

Application in Peptide Synthesis: The Mixed Anhydride Method

A primary application of **isobutyl chloroformate** in drug development and organic synthesis is as a coupling agent for the formation of amide (peptide) bonds.[8][9] It is used to activate a carboxylic acid (the C-terminus of an N-protected amino acid) by forming a mixed carboxylic-carbonic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by the amine group of a second amino acid (or its ester), leading to peptide bond formation.[8][9] This method is valued for minimizing racemization, especially when conducted at low temperatures.[9]





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Figure 3: Reaction pathway for peptide bond formation using isobutyl chloroformate.

Experimental Protocol: General Peptide Coupling

This protocol describes a general procedure for coupling an N-protected amino acid with an amino acid ester in a solution phase.

Acid Activation:

Foundational & Exploratory





- Dissolve the N-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]
- Cool the solution to -15 °C using a dry ice/acetone or similar cooling bath.[8]
- Add N-methylmorpholine (NMM) or another suitable tertiary amine (1.0 equivalent)
 dropwise while maintaining the temperature.[8]
- Slowly add isobutyl chloroformate (1.0 equivalent) dropwise to the solution. A precipitate
 of N-methylmorpholine hydrochloride may form.[8]
- Stir the mixture at -15 °C for 5-15 minutes to allow for the complete formation of the mixed anhydride.

Coupling Reaction:

- In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0-1.2 equivalents) and neutralize it with NMM (1.0-1.2 equivalents) in an anhydrous solvent.
- Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.
 [10]
- Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

Work-up and Purification:

- Filter the reaction mixture to remove the precipitated amine hydrochloride.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent like ethyl acetate.
- Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted materials and byproducts.[10]



- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
- Purify the resulting crude peptide using silica gel column chromatography or recrystallization.

Safety and Handling

Isobutyl chloroformate is a hazardous chemical that requires strict safety precautions.[1] It is flammable, highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

Table 4: Safety and Handling Information



Category	Information
GHS Pictograms	Flame, Corrosion, Skull and Crossbones
Signal Word	Danger
Hazard Statements	H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.
PPE	Chemical-resistant gloves, chemical splash goggles, face shield, lab coat, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[11]
Handling	Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Ground/bond container and receiving equipment. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Moisture sensitive; handle under inert gas.[5]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container under inert gas. Store locked up. Keep away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.

| Spill & Disposal | In case of a spill, isolate the area. Use a non-combustible absorbent material to clean up. Do not use water.[5] Dispose of contents/container to an approved waste disposal plant. |

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References







- 1. Isobutyl chloroformate | C5H9ClO2 | CID 62365 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl chloroformate (543-27-1) 1H NMR spectrum [chemicalbook.com]
- 3. Isobutyl chloroformate | SIELC Technologies [sielc.com]
- 4. Isobutyl chloroformate [webbook.nist.gov]
- 5. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. In-situ Phosgene Synthesis from Chloroform ChemistryViews [chemistryviews.org]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. US4351762A Rapid, quantitative peptide synthesis using mixed anhydrides Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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